rel-(2R,3S)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride
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Overview
Description
rel-(2R,3S)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride is a chemical compound with a specific stereochemistry It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,3S)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Amination: The amino group is introduced through a reductive amination reaction.
Carboxylation: The carboxylate group is introduced using a carboxylation reaction.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
rel-(2R,3S)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
rel-(2R,3S)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of rel-(2R,3S)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
rel-(2R,3S)-2,3-Dihydroxysuccinic acid hydrate: A compound with similar stereochemistry but different functional groups.
rel-(2R,3S)-2,3-Bis(4-chlorophenyl)butane-2,3-diamine: Another compound with a similar stereochemical configuration but different substituents.
Uniqueness
rel-(2R,3S)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H21ClN2O2 |
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Molecular Weight |
284.78 g/mol |
IUPAC Name |
benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11-13(15)8-5-9-16(11)14(17)18-10-12-6-3-2-4-7-12;/h2-4,6-7,11,13H,5,8-10,15H2,1H3;1H/t11-,13+;/m1./s1 |
InChI Key |
XWKHPTFATISMCL-YLAFAASESA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)N.Cl |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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